Aspyridone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

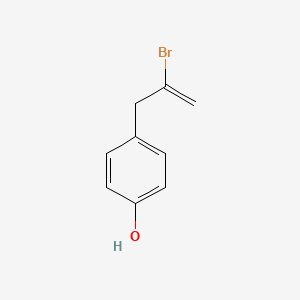

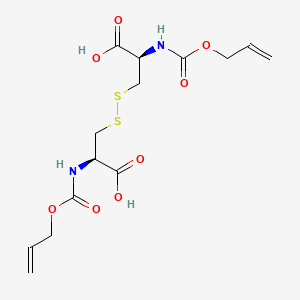

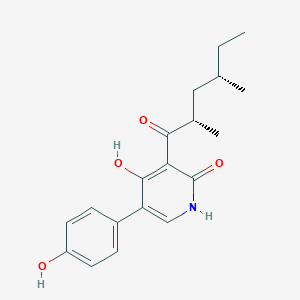

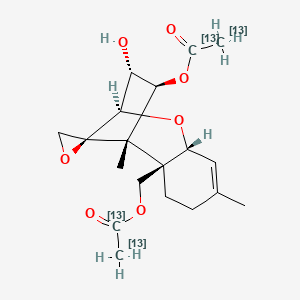

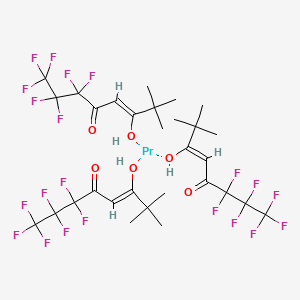

Aspyridone A is a secondary metabolite produced by the fungus Aspergillus nidulans. It belongs to the class of pyridone alkaloids and is characterized by its unique structure, which includes a branched dimethylhexanoyl group, a hydroxy group, and a p-hydroxyphenyl group . This compound has garnered significant interest due to its potential biological activities and its role in the biosynthetic pathways of fungi.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of Aspyridone A involves the expression of genes from the aspyridone biosynthetic cluster in Aspergillus nidulans. The core polyketide synthase – nonribosomal peptide synthetase (PKS-NRPS) genes, apdA and apdC, play a crucial role in the production of this compound . The heterologous expression of these genes in the host Aspergillus oryzae has led to the production of this compound along with other related compounds .

Industrial Production Methods: Currently, the production of this compound on an industrial scale is not well-documented. advancements in fungal biotechnology and genetic engineering may pave the way for large-scale production in the future. The use of heterologous expression systems and optimization of fermentation conditions could be potential methods for industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Aspyridone A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes are commonly involved in the oxidation of this compound.

Reduction: Enoyl reductases play a role in the reduction reactions involving this compound.

Substitution: The presence of hydroxy and phenyl groups in this compound makes it susceptible to substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. The exact nature of these products depends on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Aspyridone A involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. For example, cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various derivatives . The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparación Con Compuestos Similares

Aspyridone A is part of a broader class of pyridone alkaloids, which includes compounds such as Trichodin A and Asperpyridone A . These compounds share similar structural features but differ in their biological activities and biosynthetic pathways. For instance:

Trichodin A: Exhibits notable antibiotic activities against Staphylococcus epidermidis.

Asperpyridone A: Demonstrates potential hypoglycemic activity by promoting glucose consumption in HepG2 cells.

The uniqueness of this compound lies in its specific biosynthetic pathway and the distinct set of enzymes involved in its production. This makes it a valuable compound for studying fungal secondary metabolism and exploring new therapeutic applications.

Propiedades

Fórmula molecular |

C19H23NO4 |

|---|---|

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |

Clave InChI |

LIBKJCZUBOETPB-RYUDHWBXSA-N |

SMILES isomérico |

CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |

SMILES canónico |

CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)

![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)

![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)